molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No. B1203168
CAS RN: 50-43-1
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trichlorobenzoic acid often involves catalytic processes or reactions that enable the introduction of chlorine atoms into the benzoic acid framework. For example, the synthesis of related chlorinated compounds demonstrates the utility of catalysts in facilitating amide condensation reactions of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

The molecular structure of chlorobenzoic acids, including those similar to 2,4,6-trichlorobenzoic acid, has been characterized through techniques such as X-ray diffraction. These analyses reveal detailed insights into the crystal structures, including non-covalent interactions and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Morales-Toyo et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2,4,6-trichlorobenzoic acid derivatives often explore their reactivity towards forming various complexes or undergoing substitution reactions. For instance, the study of tetranuclear complexes based on trichlorobenzoic acid derivatives highlights the compound's ability to participate in complex formation and demonstrates its magnetic properties (Zhang & Zheng, 2016).

Physical Properties Analysis

The physical properties of chlorobenzoic acids, such as dichlorobenzoic acids, have been studied to understand their crystalline structures and potential nonbonded interactions. These studies provide insights into the molecular arrangements and possible implications for material science applications (Pinkus, Kautz, & Ahobila-Vajjula, 2003).

Chemical Properties Analysis

Investigations into the chemical properties of 2,4,6-trichlorobenzoic acid and related compounds often focus on their reactivity and potential as intermediates in organic synthesis. The study of their participation in cycloaddition reactions, for example, underscores the versatility of these compounds in synthetic chemistry, providing pathways to novel pyrimidine derivatives (Dubovtsev et al., 2021).

Scientific Research Applications

  • Sorption of 2,4,6-Trichlorobenzoic Acid in Environmental Samples : TCB demonstrates significant interaction with soil components, affecting its sorption under both oxic and anoxic conditions. This interaction is influenced by factors such as redox potential, dissolved organic carbon, and pH, especially under anoxic conditions. These findings are important for understanding the environmental behavior of TCB and similar xenobiotics (Ololade et al., 2014).

  • Plant Growth and Herbicide Stability : Studies on TCB in wheat plants and in animals like rabbits and mice revealed its presence at harvest in seeds and straw, following uptake by roots or spray application. This highlights TCB's stability and potential impact on the food chain and ecosystem (Balayannis et al., 1965).

  • Persistence and Movement in Soil : Research has shown that TCB persists in soil for extended periods (up to 11 years in some cases), with varying degrees of penetration and movement in the soil profile. This persistence is not significantly affected by factors such as moisture or temperature after treatment (Phillips, 1968).

  • Antimicrobial and Anti-inflammatory Applications : TCB derivatives have been studied for their potential antimicrobial and anti-inflammatory activities. This research is particularly relevant for pharmaceutical and medical applications (Karegoudar et al., 2008).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of TCB in aqueous TiO2 dispersions has been investigated, with findings showing fast primary degradation and complete mineralization of the organic carbon to CO2, along with the transformation of organic chlorine into chloride ion. This study is significant for understanding the environmental remediation of TCB (Bianco Prevot & Pramauro, 1999).

Future Directions

: Sigma-Aldrich: 2,4,6-Trichlorobenzoic acid

properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzoic acid

CAS RN

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
RA Lalancette, JA Stringer, ML Coté - Acta Crystallographica Section …, 1996 - scripts.iucr.org
This is an uncommon structure with Z = 12 in space group P21/n. The three molecules of C7H3Cl3O2 in the asymmetric unit consist of one complete carboxylic acid dimer at a general …
Number of citations: 1 scripts.iucr.org
IA Ololade, NA Oladoja, F Alomaja, OO Ololade… - Environmental …, 2015 - Springer
Chlorobenzoic acids represent crucial recalcitrant metabolites in the environment; thus, the influence of soil components on the sorption of 2,4,6-trichlorobenzoic acid (TCB) under oxic …
Number of citations: 9 link.springer.com
TL Kelly, HW Howard - Journal of the American Chemical Society, 1932 - ACS Publications
2, 4, 6-Trichloroacetophenone has been prepared and its reaction with solutions of sodium hypohalites has been studied. When hypobromite solutions were used, a, a, a-tribromo-2, 4, 6…
Number of citations: 8 pubs.acs.org
RC Fuson, JW Bertetti, WE Ross - Journal of the American …, 1932 - ACS Publications
It has been shown that the cleavage of methyl ketones by the action of hypohalite solutions involves the intermediate formation of corresponding trihalomethyl ketones. These …
Number of citations: 14 pubs.acs.org
WE Ross, RC Fuson - Journal of the American Chemical Society, 1937 - ACS Publications
If, for example, the acid chloride was dropped slowly into a great excess(tenfold) of concen-trated methylmagnesium bromide solution, the monoketone was produced in yields of from …
Number of citations: 6 pubs.acs.org
S Karthikeyan, GM Wolfaardt, DR Korber, DE Caldwell - Microbial Ecology, 1999 - Springer
The objective of the present study was to determine whether cultivation of a degradative community on substrates with varying degrees of chlorination and complexity in chemical …
Number of citations: 37 link.springer.com
B Vrchotová, T Macek, K Demnerová… - BOOK OF …, 2012 - researchgate.net
Chlorobenzoic acids, like other xenobiotics present in the environment, can be detoxified by biological systems, plants or microorganisms or by the cooperation of both. In this work we …
Number of citations: 1 www.researchgate.net
K Tsukagoshi, O Kimura, T Endo - Pesticide Biochemistry and Physiology, 2014 - Elsevier
Benzoic acid is a typical substrate for monocarboxylic acid transporters (MCTs), and easily taken up from the apical membranes of Caco-2 cells by MCTs. However, some benzoic acid …
Number of citations: 6 www.sciencedirect.com
J Gerritse, BJ van der Woude… - FEMS microbiology …, 1992 - academic.oup.com
Anaerobic enrichment cultures catalysing the reductive dechlorination of chlorinated benzoic acids were obtained from three fresh-water sediments collected from seven different …
Number of citations: 27 academic.oup.com
S Moller, DR Korber, GM Wolfaardt… - Applied and …, 1997 - Am Soc Microbiol
A microbial community was cultivated in flow cells with 2,4,6-trichlorobenzoic acid (2,4,6-TCB) as sole carbon and energy source and was examined with scanning confocal laser …
Number of citations: 120 journals.asm.org

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